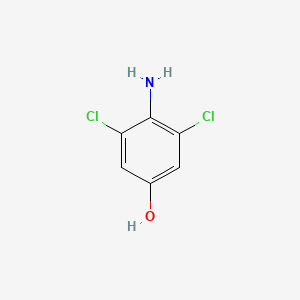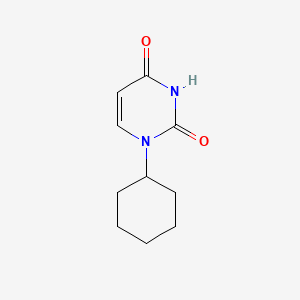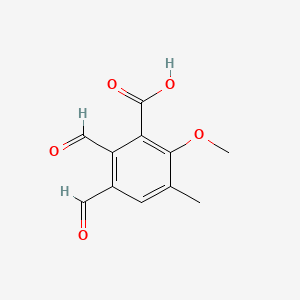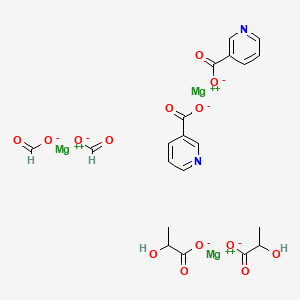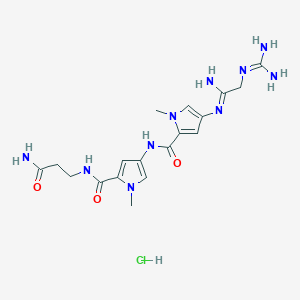
Netropsin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A basic polypeptide isolated from Streptomyces netropsis. It is cytotoxic and its strong, specific binding to A-T areas of DNA is useful to genetics research.
Wissenschaftliche Forschungsanwendungen
1. Drug-DNA Interactions
Netropsin hydrochloride serves as a model for studying drug-DNA interactions due to its ability to bind specifically to the DNA minor groove. Goodwin et al. (2005) employed a novel host–guest approach to study these interactions, providing insights into the binding orientation and hydrogen bonding patterns of netropsin when bound to DNA (Goodwin, Long, & Georgiadis, 2005).
2. Molecular Origin of DNA-Drug Specificity
The specificity of netropsin's binding to DNA, particularly to A-T rich regions, has been elucidated through X-ray analysis. Kopka et al. (1985) revealed how netropsin displaces water molecules in the minor groove of DNA, binding through hydrogen bonds and van der Waals contacts, thereby explaining its base specificity (Kopka, Yoon, Goodsell, Pjura, & Dickerson, 1985).
3. Binding to Specific DNA Structures
Netropsin's affinity for specific DNA structures has been a subject of research. Durand et al. (1992) studied its interaction with DNA triple helices, demonstrating differences in binding constants compared to double-stranded DNA. This highlighted netropsin’s potential as a tool for exploring DNA structural variations (Durand, Thuong, & Maurizot, 1992).
4. Binding Mechanisms in DNA
Research on netropsin's binding mechanisms to different DNA forms has been conducted using mass spectrometry. Nguyen et al. (2019) provided evidence for netropsin binding simultaneously to both hairpin and duplex DNA, offering insights into its binding versatility (Nguyen, Leung, Tran, Wang, Murray, & Donald, 2019).
5. Genetic Studies and Mutant Selection
Netropsin has been used as a tool in genetic studies, such as in the selection of auxotrophic mutants in yeast. Young et al. (1976) demonstrated its effectiveness in enriching auxotrophic mutants in yeast cultures, showcasing its utility in molecular genetics (Young, Gorman, Gorman, & Bock, 1976).
Eigenschaften
CAS-Nummer |
63770-20-7 |
|---|---|
Produktname |
Netropsin hydrochloride |
Molekularformel |
C18H27ClN10O3 |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);1H |
InChI-Schlüssel |
QZOOZUGORDEYCC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
Verwandte CAS-Nummern |
1438-30-8 (Parent) |
Synonyme |
Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
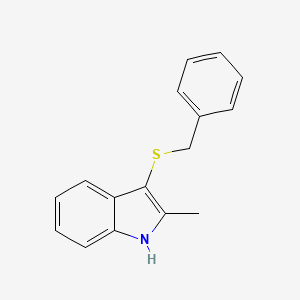
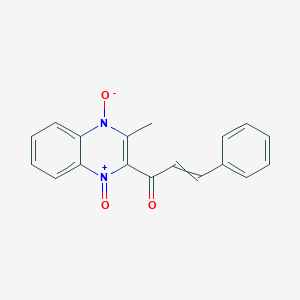

![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
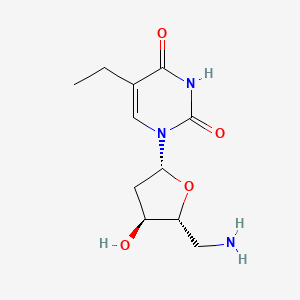
![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)

